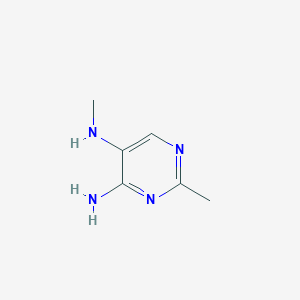
3,3,3-Trichloropropanoyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-Trichloropropanoyl isothiocyanate is a chemical compound characterized by the presence of both trichloropropanoyl and isothiocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trichloropropanoyl isothiocyanate typically involves the reaction of 3,3,3-trichloropropanoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 3,3,3-Trichloropropanoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines and alcohols to form corresponding thiourea and thiocarbamate derivatives.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Thiourea Derivatives: Formed from reactions with amines.
Thiocarbamate Derivatives: Formed from reactions with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
科学的研究の応用
3,3,3-Trichloropropanoyl isothiocyanate has diverse applications in scientific research:
作用機序
The mechanism of action of 3,3,3-Trichloropropanoyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules. The compound can modify proteins and enzymes, potentially altering their function and leading to various biological effects .
類似化合物との比較
Benzyl Isothiocyanate: Known for its strong antimicrobial properties.
Phenyl Isothiocyanate: Used in peptide sequencing and organic synthesis.
3-(Methylthio)propyl Isothiocyanate: Exhibits antimicrobial activity similar to benzyl isothiocyanate but with different potency.
Uniqueness: 3,3,3-Trichloropropanoyl isothiocyanate is unique due to the presence of the trichloropropanoyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This makes it a valuable compound in specialized applications where its specific reactivity is advantageous .
特性
分子式 |
C4H2Cl3NOS |
|---|---|
分子量 |
218.5 g/mol |
IUPAC名 |
3,3,3-trichloropropanoyl isothiocyanate |
InChI |
InChI=1S/C4H2Cl3NOS/c5-4(6,7)1-3(9)8-2-10/h1H2 |
InChIキー |
OWSDJCKVJNNZRY-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)N=C=S)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















